3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole
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Overview
Description
3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole: is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound features a nitro group at the third position and a 4-nitrophenylmethyl group attached to the first nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole typically involves the reaction of 4-nitrobenzyl bromide with 3-nitropyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction reactions to form corresponding amines.
Reduction: The nitro groups can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Reduction: 3-Amino-1-[(4-aminophenyl)methyl]-1H-pyrazole.
Substitution: 3-Nitro-1-[(4-bromophenyl)methyl]-1H-pyrazole.
Scientific Research Applications
Chemistry: 3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 3-Methyl-1-[(4-nitrophenyl)methyl]-1H-pyrazole
- 3-(4-Nitrophenyl)-1H-pyrazole
- 3-(3-Nitrophenyl)-1H-pyrazole
Comparison: Compared to its analogs, 3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole is unique due to the presence of two nitro groups, which enhance its reactivity and potential applications. The additional nitro group can influence its chemical behavior, making it more versatile in synthetic applications and potentially more potent in biological contexts.
Properties
IUPAC Name |
3-nitro-1-[(4-nitrophenyl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-13(16)9-3-1-8(2-4-9)7-12-6-5-10(11-12)14(17)18/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOPQRNPBZCLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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